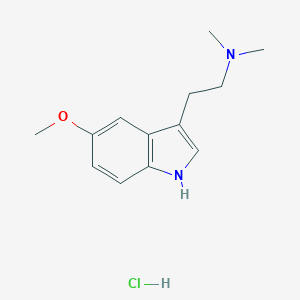

5-Methoxy-N,N-dimethyltryptamine Hydrochloride

Description

5-Methoxy-N,N-dimethyltryptamine Hydrochloride (5-MeO-DMT HCl) is a synthetic hydrochloride salt of 5-MeO-DMT, a substituted tryptamine derivative structurally related to serotonin (5-hydroxytryptamine). It is classified as a Schedule I controlled substance due to its hallucinogenic properties . The compound has a molecular formula of C₁₃H₁₈N₂O·HCl, a molecular weight of 254.76 g/mol, and is typically >95% pure in research settings .

Properties

IUPAC Name |

2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-15(2)7-6-10-9-14-13-5-4-11(16-3)8-12(10)13;/h4-5,8-9,14H,6-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIGOIZRFFFFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Sequence: From 5-Methoxy-1H-Indole to the Ketoamide Intermediate

The foundational synthesis begins with 5-methoxy-1H-indole, a commercially available starting material. In a two-step process, this indole derivative is first reacted with oxalyl chloride to form an acid chloride intermediate. Critical parameters for this step include:

-

Solvent System : A mixture of t-butyl methyl ether (TBME) and tetrahydrofuran (THF) in a 6:1 volumetric ratio stabilizes the reactive intermediate while minimizing side reactions.

-

Temperature Control : Maintaining the reaction at 35–45°C during the addition of 5-methoxy-1H-indole ensures optimal conversion rates.

-

Stoichiometry : A 1.2 molar excess of oxalyl chloride relative to the indole substrate suppresses dimerization byproducts.

The resulting acid chloride is then treated with dimethylamine in THF, yielding a ketoamide precursor. This intermediate is subsequently reduced to 5-Methoxy-N,N-dimethyltryptamine (free base) using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Impurity Profiling and Mitigation Strategies

Side products, such as the amino-alcohol impurity (Figure 1), arise from incomplete reduction or residual moisture. Patent WO2023002005A1 identifies column chromatography as a critical purification step, employing a silica stationary phase with a gradient elution of 5–15% methanol in ethyl acetate. This method reduces total impurities to <0.5%, with individual contaminants below 0.1%.

Table 1: Key Reaction Parameters for Ketoamide Formation

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Oxalyl chloride excess | 1.2 eq | Maximizes acid chloride yield |

| Solvent ratio (TBME:THF) | 6:1 | Minimizes byproduct formation |

| Reaction temperature | 40°C (±5°C) | Balances reaction rate/safety |

Purification Techniques for Pharmaceutical-Grade Free Base

Recrystallization Optimization

Patent EP3753923A1 details a recrystallization protocol using methyl tert-butyl ether (MTBE) and heptanes:

-

Solvent Saturation : A 50–90% saturated solution of 5-Methoxy-N,N-dimethyltryptamine in MTBE at 45–50°C ensures complete dissolution.

-

Gradient Cooling : Gradual cooling to 7–12°C over 1 hour induces controlled crystallization, yielding prismatic crystals with a melting point of 66–67°C.

-

Solvent Ratios : A 4:1 MTBE:heptanes mixture achieves 72% recovery with 99.61% purity (HPLC area %).

Table 2: Recrystallization Performance Under Varied Conditions

| MTBE:Heptanes Ratio | Isolation Temp (°C) | Recovery (%) | Purity (%area) |

|---|---|---|---|

| 4:1 | 20–25 | 57 | 99.58 |

| 1:1 | 0–5 | 69 | 99.45 |

| No heptanes | 7–12 | 50 | 99.74 |

Chromatographic Purification

Silica gel chromatography remains indispensable for removing polar impurities. A gradient elution (5→15% methanol in ethyl acetate) resolves the target compound (Rf = 0.6) from closely related byproducts. Post-chromatography, solvent evaporation at ≤50°C prevents thermal degradation.

Conversion to 5-Methoxy-N,N-dimethyltryptamine Hydrochloride

Acid Addition Salt Formation

While patents primarily describe fumarate and hydrobromide salts, the hydrochloride salt can be analogously prepared:

-

Solvent Selection : Isopropanol or ethanol optimally dissolves the free base while accommodating aqueous HCl.

-

Stoichiometry : A 1:1 molar ratio of 5-Methoxy-N,N-dimethyltryptamine to HCl ensures complete protonation.

-

Crystallization : Seeding with hydrochloride seed crystals at 0–5°C produces high-purity crystals, which are isolated via vacuum filtration.

Critical Consideration : Residual solvents (e.g., THF, MTBE) must be reduced to <500 ppm via vacuum drying (40°C, 24 h) to meet pharmaceutical standards.

Analytical Validation of Final Product

High-Performance Liquid Chromatography (HPLC)

Patent EP3753923A1 validates an HPLC method for quantifying purity:

-

Column : ACE C18 (150 × 4.6 mm, 3 µm)

-

Mobile Phase : Gradient of 0.013M ammonium acetate (A) and acetonitrile (B)

-

Detection : UV at 227 nm (λmax for 5-Methoxy-N,N-dimethyltryptamine)

Table 3: HPLC Gradient Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 80 | 20 |

| 18.0 | 26 | 74 |

| 20.0 | 26 | 74 |

| 20.1 | 80 | 20 |

| 25.0 | 80 | 20 |

This method achieves baseline separation of 5-Methoxy-N,N-dimethyltryptamine (tR = 5.5 min) from impurities, with a linear response (R² > 0.999) over 0.1–1.5 mg/mL.

Scalability and Industrial Considerations

Chemical Reactions Analysis

1.1. Indole-Alkylation Pathway

The synthesis of 5-MeO-DMT HCl typically begins with 5-methoxy-1-indole. A scalable method involves:

-

Oxalyl Chloride Reaction :

-

Amine Coupling :

Reaction Yield and Purity

| Step | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|

| Acid Chloride Formation | 95 | ≥98% | |

| Amine Coupling | 88 | ≥99% |

1.2. Alternative Pathway via Hydrazine Intermediate

A second method uses 4-methoxyphenylhydrazine and dimethylamine in acetonitrile:

-

Cyclization :

-

Salt Formation :

2.1. Primary Metabolic Pathways

5-MeO-DMT HCl undergoes extensive hepatic metabolism via three pathways :

-

O-Demethylation :

-

Oxidative Deamination :

-

N-Oxygenation :

Metabolite Profile in Rats

| Metabolite | Excretion (%) | Enzyme Involved | Source |

|---|---|---|---|

| 5-Methoxyindoleacetic Acid | 54 | MAO-A | |

| Bufotenine Glucuronide | 23 | UGT1A1 | |

| Bufotenine | 9 | CYP2D6 |

2.2. Enzyme Inhibition Studies

-

MAO-A Interaction : 5-MeO-DMT HCl acts as a substrate for MAO-A, with and in human liver microsomes .

-

CYP2D6 Polymorphism : Poor metabolizers show reduced O-demethylation activity ( of extensive metabolizers) .

3.1. Thermal Stability

-

The hydrochloride salt decomposes at , as observed via thermogravimetric analysis (TGA) .

-

Storage : Stable under inert gas (N) at 2–8°C for >12 months .

3.2. Photolytic Degradation

-

Exposure to UV light (254 nm) induces decomposition, forming 5-methoxyindole and dimethylamine derivatives .

Key Spectroscopic Data

| Technique | Data Highlights | Source |

|---|---|---|

| HPLC | Retention Time: 6.8 min (C18 column) | |

| HRMS (ESI+) | [M+H]: 235.1441 (Calc: 235.1441) | |

| FT-IR | ν (cm): 3250 (N-H), 1650 (C=O) |

Scientific Research Applications

Pharmacological Profile

5-MeO-DMT primarily acts as an agonist at the serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. Research indicates that it has a higher affinity for the 5-HT1A receptor, which is implicated in mood regulation and anxiety modulation . The compound's unique pharmacological profile suggests potential benefits in treating various mental health disorders.

Table 1: Serotonergic Activity of 5-MeO-DMT

| Receptor Type | Affinity | Effect |

|---|---|---|

| 5-HT1A | High | Anxiolytic, antidepressant effects |

| 5-HT2A | Moderate | Hallucinogenic effects |

Treatment-Resistant Depression (TRD)

Recent clinical studies have highlighted the efficacy of 5-MeO-DMT in treating TRD. A phase 1/2 study sponsored by GH Research reported that 87.5% of participants achieved remission within seven days following treatment with 5-MeO-DMT . This rapid response is particularly noteworthy compared to traditional antidepressants, which often take weeks to show effects.

Post-Traumatic Stress Disorder (PTSD)

A longitudinal case study documented significant improvements in PTSD symptoms following a single dose of vaporized 5-MeO-DMT. The subject, a 23-year-old female, reported sustained reductions in hopelessness and related suicide risk over a one-year follow-up period . The study emphasized the importance of a supportive therapeutic environment during administration.

Anxiety and Stress Disorders

Preliminary findings suggest that 5-MeO-DMT may also alleviate anxiety and stress-related disorders. Its rapid onset of action could make it a valuable tool for managing acute anxiety episodes .

Research Studies and Findings

Several studies have investigated the mechanisms through which 5-MeO-DMT exerts its effects. For instance, research using radioligand binding methodologies has shown that modifications to the amino-terminal structure of 5-MeO-DMT can influence its interaction with serotonin receptors . This structural activity relationship (SAR) is crucial for developing new therapeutic agents based on 5-MeO-DMT.

Table 2: Summary of Key Research Findings

Case Studies

The application of 5-MeO-DMT has been explored through various case studies that provide insight into its therapeutic potential:

- Case Study on PTSD : As mentioned, a longitudinal case study demonstrated significant improvements in PTSD symptoms after administration of vaporized bufotoxin containing 5-MeO-DMT. The subject experienced marked reductions in symptoms with no serious adverse events reported .

- Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of intranasal administration of 5-MeO-DMT for mental health disorders. These studies aim to establish protocols for its use in therapeutic settings, addressing concerns about accessibility and resource allocation in mental health care .

Mechanism of Action

The mechanism of action of 5-Methoxy-N,N-dimethyltryptamine Hydrochloride involves its interaction with serotonin receptors in the brain. It acts as an agonist at the 5-HT1A and 5-HT2A receptors, leading to altered neurotransmission and the psychoactive effects observed . This interaction results in the modulation of the default mode network and increased global functional connectivity in the brain .

Comparison with Similar Compounds

Pharmacology and Metabolism :

- Receptor Activity: 5-MeO-DMT HCl primarily acts as an agonist at serotonin receptors, including 5-HT₁A, 5-HT₂A, and uniquely, 5-HT₄ receptors. Unlike N,N-dimethyltryptamine (DMT), which lacks 5-HT₄ affinity, 5-MeO-DMT HCl demonstrates potent cardiac inotropic effects in human atrial tissue via 5-HT₄ activation .

- Metabolism: It is metabolized by cytochrome P450 2D6 (CYP2D6) and monoamine oxidase (MAO), necessitating parenteral administration or co-administration with MAO inhibitors (e.g., harmaline) for oral bioavailability .

Physiological Effects :

- At 10 mg (0.14 mg/kg), it induces rapid hallucinogenic effects via multiple routes (intranasal, sublingual, vaporized) .

- In isolated human atrial preparations, it increases contractility 3-fold, a response antagonized by 5-HT₄ blockers like tropisetron .

Comparison with Similar Compounds

N,N-Dimethyltryptamine (DMT)

Structural Differences : DMT lacks the 5-methoxy group present in 5-MeO-DMT HCl.

Pharmacology :

- Bioavailability: Orally inactive without MAO inhibitors; plasma concentrations peak at 0.38 μM after intravenous administration .

- Clinical Effects: Shorter hallucinogenic duration (1 hour vs. 20–90 minutes for 5-MeO-DMT HCl) and fewer cardiac side effects .

Psilocybin

Structural Differences : Psilocybin is a phosphorylated prodrug converted to psilocin (4-hydroxy-DMT).

Pharmacology :

- Receptor Affinity : Primarily 5-HT₂A-mediated, with negligible 5-HT₄ activity .

- Duration : Effects last 4–6 hours, significantly longer than 5-MeO-DMT HCl .

- Therapeutic Use : More extensively studied for depression and anxiety, with robust clinical trial data .

5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT)

Structural Differences : Features diisopropyl groups instead of dimethyl groups.

Pharmacology :

- Receptor Profile : Greater affinity for 5-HT₁A and adrenergic receptors, linked to stimulant-like effects .

- Toxicity: Associated with severe autonomic instability (e.g., hyperthermia), unlike 5-MeO-DMT HCl’s cardiac-focused side effects .

Bufotenin (5-HO-DMT)

Structural Differences : Contains a hydroxyl group instead of a methoxy group.

Pharmacology :

- Bioavailability : Rapidly metabolized by MAO, limiting psychoactive duration .

- Physiological Effects : Causes hypertension and visual distortions, contrasting with 5-MeO-DMT HCl’s intense mystical experiences .

Comparative Data Table

Key Research Findings

- Cardiac Potency : 5-MeO-DMT HCl increases human atrial contractility 3-fold, a response absent in DMT .

- Species Variability : In rats, 5-MeO-DMT reduces heart rate via 5-HT₁A, highlighting interspecies receptor expression differences .

- Therapeutic Potential: While DMT and psilocybin are prioritized in clinical research, 5-MeO-DMT HCl’s 5-HT₄ effects suggest novel applications in cardiac pharmacology .

Biological Activity

5-Methoxy-N,N-dimethyltryptamine hydrochloride (5-MeO-DMT) is a naturally occurring psychedelic compound belonging to the tryptamine family. It has garnered attention for its potential therapeutic applications, particularly in mental health disorders, as well as its unique pharmacological properties. This article explores the biological activity of 5-MeO-DMT, focusing on its mechanisms of action, immunomodulatory effects, safety profile, and relevant case studies.

5-MeO-DMT primarily acts as a serotonin receptor agonist , with a high affinity for the 5-HT2A receptor. This receptor is crucial for mediating many psychedelic effects. The compound also interacts with other serotonin receptors, including 5-HT1A and 5-HT2C, contributing to its complex pharmacological profile.

Table 1: Receptor Affinities of 5-MeO-DMT

| Receptor Type | Affinity (Ki) | Effect |

|---|---|---|

| 5-HT2A | Low nanomolar | Agonist |

| 5-HT1A | Moderate | Agonist |

| 5-HT2C | Moderate | Agonist |

The metabolism of 5-MeO-DMT involves oxidative deamination primarily mediated by monoamine oxidase A (MAO-A), leading to the formation of various metabolites, including 5-methoxyindoleacetic acid (5-MIAA) and bufotenine. The rapid metabolism contributes to its short duration of action, with a half-life ranging from 12 to 19 minutes in animal models .

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory potential of 5-MeO-DMT. Research indicates that it can modulate immune responses by acting on human monocyte-derived dendritic cells (moDCs). Co-treatment with 5-MeO-DMT has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα while promoting the secretion of anti-inflammatory cytokines like IL-10 . This suggests a potential therapeutic role in managing autoimmune diseases and chronic inflammatory conditions.

Safety Profile

The safety and tolerability of 5-MeO-DMT have been assessed in several clinical trials. A systematic review encompassing three studies with a total of 78 participants indicated a favorable short-term safety profile, with no serious adverse events reported . Transient elevations in blood pressure and heart rate were observed but resolved quickly. These findings support the hypothesis that 5-MeO-DMT can be administered safely under controlled conditions.

Table 2: Summary of Clinical Trial Findings on Safety

| Study Type | Participants | Serious Adverse Events | Notable Findings |

|---|---|---|---|

| Phase I Trials | 44 | None | No drop-outs; transient BP/HR increase |

| Phase I/II Trials | 34 | None | Favorable tolerability profile |

Case Study: PTSD Treatment

A notable case study involved a 23-year-old female with chronic refractory PTSD who experienced significant improvements following a single dose of vaporized bufotenin containing approximately 10–15 mg of 5-MeO-DMT. Assessments showed marked reductions in PTSD symptoms and hopelessness, sustained over a year . This case underscores the potential efficacy of 5-MeO-DMT in treating severe psychological disorders.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 5-Methoxy-N,N-dimethyltryptamine Hydrochloride with high purity?

Answer:

Synthesis typically involves alkylation of tryptamine derivatives followed by methoxylation. Key steps include:

- Alkylation : Reacting 5-methoxytryptamine with methylating agents (e.g., methyl iodide) under anhydrous conditions .

- Purification : Use recrystallization in ethanol/water mixtures to isolate the hydrochloride salt.

- Characterization :

Advanced: How can researchers resolve contradictions in reported receptor binding affinities for 5-HT receptors?

Answer:

Conflicting data (e.g., HTR2A vs. HTR7 affinity) arise from methodological variables:

- Radioligand Assays : Use [³H]-LSD or [³H]-5-HT with transfected HEK293 cells to compare binding kinetics across studies .

- Species Differences : Human vs. rodent receptor isoforms may exhibit divergent affinities; prioritize species-matched models .

- Concentration Ranges : Test broad concentration gradients (1 nM–10 µM) to capture full dose-response curves .

- Controls : Include reference agonists (e.g., serotonin for 5-HT1A, DOI for 5-HT2A) to validate assay conditions .

Basic: What are the critical handling and storage protocols to prevent degradation?

Answer:

- Storage : Protect from light in airtight glass containers at 4°C (short-term) or -20°C (long-term). Room temperature is permissible if used within 1 month .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and humidity to prevent hydrolysis .

- PPE : Use nitrile gloves, safety goggles, and lab coats to minimize dermal exposure .

Advanced: What methodologies are used to study the metabolic pathways of this compound?

Answer:

- In Vitro Metabolism : Incubate with human liver microsomes and NADPH to identify CYP2D6-mediated O-demethylation .

- Metabolite Detection : Use LC-MS/MS to quantify 5-hydroxy-N,N-dimethyltryptamine (major metabolite) .

- Enzyme Inhibition : Co-administer CYP2D6 inhibitors (e.g., quinidine) to confirm metabolic dependency .

Advanced: How should researchers design in vivo studies to evaluate neuropharmacological effects?

Answer:

- Model Organisms : Use Sprague-Dawley rats or C57BL/6 mice for behavioral assays (e.g., head-twitch response for 5-HT2A activation) .

- Dosing : Optimize intraperitoneal (0.1–10 mg/kg) or oral administration (1–20 mg/kg) based on bioavailability studies .

- Controls : Include vehicle controls and selective antagonists (e.g., ketanserin for 5-HT2A) to isolate receptor contributions .

Basic: How is analytical method validation performed for this compound?

Answer:

- Linearity : Prepare calibration curves (0.1–100 µg/mL) with R² ≥ 0.99 .

- Accuracy/Precision : Spike recovery tests (90–110%) and intraday/interday CV < 5% .

- Specificity : Confirm no interference from solvents or degradation products via diode-array UV spectra .

Advanced: What experimental approaches address stability challenges in aqueous solutions?

Answer:

- pH Stability : Test solubility and degradation kinetics in buffers (pH 3–9) using HPLC-UV. Optimal stability is observed at pH 4–6 .

- Thermal Degradation : Accelerated stability studies at 40°C for 4 weeks to simulate long-term storage .

- Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation products via LC-MS .

Advanced: How can conflicting data on serotonergic vs. dopaminergic activity be reconciled?

Answer:

- Receptor Profiling : Use multiplexed assays (e.g., FLIPR) to simultaneously measure 5-HT2A, 5-HT1A, and D2 receptor activation .

- Functional Selectivity : Assess β-arrestin recruitment vs. G-protein signaling to identify biased agonism .

- In Silico Modeling : Perform molecular docking with cryo-EM structures of 5-HT receptors to predict binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.